molecular formula C11H13NO2 B2533560 1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one CAS No. 2294619-85-3

1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one

Cat. No. B2533560
CAS RN: 2294619-85-3
M. Wt: 191.23
InChI Key: VSSNDCAWSWPMKX-UHFFFAOYSA-N
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Description

“1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one” is a compound that is part of the pyrrolidine family . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .


Chemical Reactions Analysis

Pyrrolidine compounds can be obtained by the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine in one step .

Scientific Research Applications

Antitumor Activity

1-(3-Hydroxy-5-methylphenyl)pyrrolidin-2-one: has demonstrated promising antitumor properties. For instance, a derivative of this compound—3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one —exhibited significant antitumor activity against lung cancer (with a growth inhibition of 55%) and central nervous system (CNS) cancer (with a growth inhibition of 67%) .

Kinase Inhibition

The pyrrolidine ring serves as a scaffold for kinase inhibitors. Some derivatives of This compound have shown nanomolar activity against protein kinases CK1γ and CK1ε . Further exploration of chiral modifications may enhance kinase inhibition.

Structure–Activity Relationship (SAR) Studies

Understanding the influence of steric factors on biological activity is crucial. Researchers have investigated the SAR of pyrrolidine derivatives, including This compound . The spatial orientation of substituents and stereoisomers significantly impacts drug candidate profiles .

Synthetic Strategies

Researchers have employed two primary synthetic strategies:

Pharmacophore Exploration

The sp3-hybridized pyrrolidine ring allows efficient exploration of pharmacophore space. Its non-planarity (referred to as “pseudorotation”) contributes to three-dimensional coverage .

Enantioselective Binding

Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers exhibit varying binding modes to enantioselective proteins. Medicinal chemists can leverage this feature to design novel pyrrolidine compounds .

properties

IUPAC Name

1-(3-hydroxy-5-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-5-9(7-10(13)6-8)12-4-2-3-11(12)14/h5-7,13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNDCAWSWPMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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